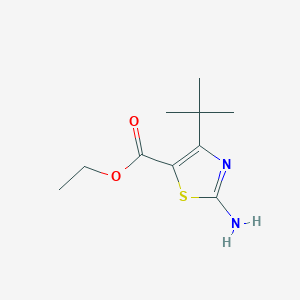

Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate

Descripción general

Descripción

Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl acetoacetate with thiourea in the presence of a base, followed by the addition of tert-butyl bromide. The reaction typically proceeds under reflux conditions in ethanol, yielding the desired thiazole derivative .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms are often employed to enhance yield and purity while minimizing production costs.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiazoles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitrothiazoles, dihydrothiazoles, and various substituted thiazole derivatives, each with distinct chemical and biological properties .

Aplicaciones Científicas De Investigación

Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.

Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.

Industry: The compound is used in the development of corrosion inhibitors and as a precursor for the synthesis of agrochemicals

Mecanismo De Acción

The mechanism of action of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes involved in essential metabolic pathways, leading to antimicrobial effects. The compound’s ability to form hydrogen bonds and interact with various biomolecules underlies its diverse biological activities .

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate

- Ethyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

- 2-Amino-1,3-thiazole

Uniqueness

Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its chemical reactivity and biological activity. This structural feature distinguishes it from other thiazole derivatives and contributes to its specific applications in medicinal chemistry and material science .

Actividad Biológica

Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate is a synthetic compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound has a molecular formula of C₈H₁₄N₂O₂S and a molecular weight of approximately 228.31 g/mol. Its structure features an ethyl ester functional group, an amino group at the second position, and a tert-butyl substituent at the fourth position of the thiazole ring. The compound exhibits significant stability, with a melting point exceeding 300ºC.

Biological Activity Overview

The compound is primarily noted for its antimicrobial and antifungal properties. Research indicates that it effectively inhibits various microbial growths, making it a candidate for antibiotic development. Additionally, it has shown promising results in anticancer studies due to its ability to inhibit specific cancer cell lines.

Target Interactions

This compound interacts with biological macromolecules through hydrogen bonding and other non-covalent interactions. These interactions are crucial for its antimicrobial efficacy and involve binding to proteins and nucleic acids .

Biochemical Pathways

The compound's biological activity is linked to its ability to disrupt cellular functions in microorganisms and cancer cells. It has been shown to inhibit enzyme activities that are critical for cell survival and proliferation .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial activity against various fungi and bacteria. For instance, preliminary bioassays indicated good fungicidal activity at concentrations as low as 50 μg/mL against multiple fungal strains .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit cancer cell proliferation through mechanisms such as inducing apoptosis and causing cell cycle arrest. For example, derivatives of thiazole compounds have demonstrated IC₅₀ values in the micromolar range against several cancer cell lines, including K562 cells .

Case Studies

Several case studies highlight the biological activity of this compound:

- Antifungal Activity : A study reported that this compound inhibited fungal growth effectively at concentrations around 50 μg/mL across multiple species .

- Anticancer Activity : In another investigation, derivatives showed IC₅₀ values ranging from 0.78 µM to over 1 µM against K562 leukemia cells, indicating strong potential for further development in cancer therapy .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC₅₀ (µM) | Notes |

|---|---|---|---|

| This compound | Antimicrobial, Anticancer | ~0.78 - >1 | Effective against various fungi and cancer cell lines |

| 2-(3-benzamidopropanamido)thiazole-5-carboxylate | Anticancer | <0.027 | High selectivity against mitotic kinesin Eg5 |

| Thiazole Derivative X | Antifungal | 0.06 - 0.10 | Notable for low toxicity in mammalian models |

Propiedades

IUPAC Name |

ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-5-14-8(13)6-7(10(2,3)4)12-9(11)15-6/h5H2,1-4H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHWBJUACHJHCLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356439 | |

| Record name | ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78968-26-0 | |

| Record name | Ethyl 2-amino-4-(1,1-dimethylethyl)-5-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78968-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does the structure of Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate influence its hydrogen bonding interactions?

A1: The structure of this compound [] enables it to form hydrogen-bonded dimers through N—H⋯N interactions. These interactions occur between the amino group (N—H) of one molecule and the nitrogen atom in the thiazole ring of another molecule. Additionally, the molecule can engage in N—H⋯O interactions between the amino group and one of the oxygen atoms in the carboxylate group. This hydrogen bonding pattern contributes to the molecule's association in the solid state. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.